molecular formula C16H23Cl2NO5 B5227187 N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate

N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate

Cat. No. B5227187
M. Wt: 380.3 g/mol
InChI Key: DERUGOCMSQUVCE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and has a molecular weight of 420.3 g/mol.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be upregulated in cancer cells, leading to increased cell proliferation and survival. Compound A inhibits this pathway, leading to decreased cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate has several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest in cancer cells, leading to decreased cell proliferation. It also inhibits the migration and invasion of cancer cells. In addition, Compound A has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate in lab experiments is its potency and specificity. It has been shown to have potent anti-cancer properties and can selectively target cancer cells without affecting normal cells. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate. One area of research is the development of more potent analogs of Compound A with improved pharmacokinetic properties. Another area of research is the investigation of its potential applications in other diseases, such as inflammatory diseases and autoimmune disorders. Finally, there is a need for more studies on its toxicity and safety profile.
In conclusion, N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate is a promising compound that has potential applications in various fields of scientific research. Its potent anti-cancer properties and specificity make it a promising candidate for cancer treatment. However, more research is needed to fully understand its pharmacokinetics, toxicity, and potential applications in other diseases.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate involves several steps. The first step is the reaction between tert-butylamine and 2,6-dichloro-4-methylphenol to yield N-(tert-butyl)-2,6-dichloro-4-methylphenol. This intermediate is then reacted with 3-chloropropylamine to produce N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that Compound A has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[3-(2,6-dichloro-4-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO.C2H2O4/c1-10-8-11(15)13(12(16)9-10)18-7-5-6-17-14(2,3)4;3-1(4)2(5)6/h8-9,17H,5-7H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERUGOCMSQUVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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